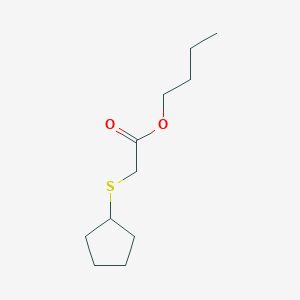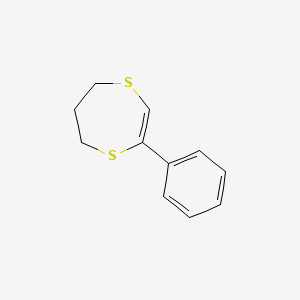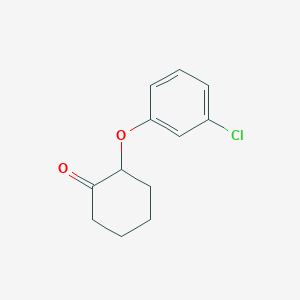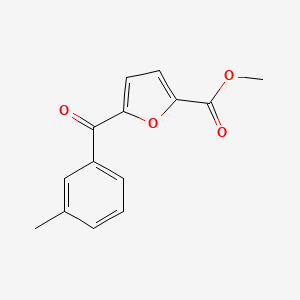
Butyl (cyclopentylsulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (cyclopentylsulfanyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a cyclopentylsulfanyl group, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (cyclopentylsulfanyl)acetate can be achieved through several methods. One common approach involves the esterification of cyclopentylsulfanylacetic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the transesterification of cyclopentylsulfanylacetate with butanol. This reaction can be catalyzed by a base, such as sodium methoxide, and is typically performed at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (cyclopentylsulfanyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding alcohols or thiols, depending on the reducing agent used.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various esters, amides, or other functionalized derivatives
Applications De Recherche Scientifique
Butyl (cyclopentylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs or drug delivery systems.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of butyl (cyclopentylsulfanyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Additionally, the ester linkage can undergo hydrolysis, releasing the active components that interact with molecular targets.
Comparaison Avec Des Composés Similaires
Butyl (cyclopentylsulfanyl)acetate can be compared with other similar compounds, such as:
Butyl acetate: A simple ester with a fruity odor, commonly used as a solvent in the production of paints, coatings, and adhesives.
Cyclopentyl acetate: Another ester with a cyclopentyl group, used in the fragrance industry for its pleasant aroma.
Butyl (cyclopentylthio)acetate: A sulfur-containing ester similar to this compound, but with a different sulfur oxidation state.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
60785-70-8 |
|---|---|
Formule moléculaire |
C11H20O2S |
Poids moléculaire |
216.34 g/mol |
Nom IUPAC |
butyl 2-cyclopentylsulfanylacetate |
InChI |
InChI=1S/C11H20O2S/c1-2-3-8-13-11(12)9-14-10-6-4-5-7-10/h10H,2-9H2,1H3 |
Clé InChI |
AEOWMISAOUENPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CSC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)
![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)



![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)

![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)
